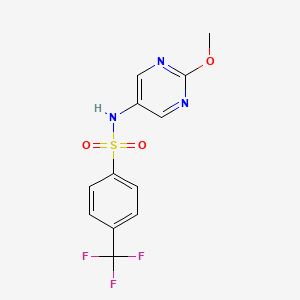

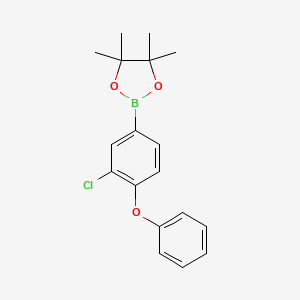

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

The compound “2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding phenol (3-chloro-4-phenoxyphenol) with bis(pinacolato)diboron in the presence of a catalyst .Molecular Structure Analysis

The molecule likely contains a boron atom connected to two oxygen atoms and a phenyl ring substituted with a chlorine atom and a phenoxy group .Chemical Reactions Analysis

As a boronic ester, this compound could be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored for long periods. They are also typically soluble in common organic solvents .Applications De Recherche Scientifique

Lignin Analysis in Agricultural Chemistry

One application of similar compounds is in the field of agricultural chemistry, where derivatives like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are utilized for the quantitative analysis of hydroxyl groups in lignins. This approach, employing phosphitylation reagents in quantitative 31P NMR analysis, offers precise evaluation of phenolic moieties in lignins, which is crucial for understanding plant biomass composition and its potential applications in biofuels and materials science (Granata & Argyropoulos, 1995).

Crystallography and Material Science

In material science and crystallography, derivatives of the compound, like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been examined for their crystal structures to understand their potential in creating new materials. The detailed analysis of these structures aids in the development of innovative materials with specific optical, electronic, or structural properties (Seeger & Heller, 1985).

Molecular Tectonics

In the realm of molecular tectonics, compounds structurally related to "2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" are instrumental in constructing hydrogen-bonded networks. These networks can form the basis for creating new types of crystalline materials, which have applications ranging from catalysis to drug delivery systems. The ability to control the assembly of molecules into predefined structures is key to advancements in nanotechnology and materials science (Fournier et al., 2003).

Synthetic Chemistry

Additionally, in synthetic chemistry, the versatility of such compounds is demonstrated through their role in the synthesis and polymerization processes. For example, they are utilized in creating novel polymeric materials with specific properties, such as enhanced stability or unique electronic characteristics. These materials have potential applications in various fields, including electronics, coatings, and biocompatible materials (Matyjaszewski & Chen, 1988).

Mécanisme D'action

The exact mechanism of action would depend on the specific reaction in which this compound is used. In a Suzuki-Miyaura cross-coupling, the boronic ester would typically undergo transmetallation with a palladium catalyst to form a palladium-boron complex, which would then react with an aryl halide .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYAQAXGGVEIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2754155.png)

![4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile](/img/structure/B2754157.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)